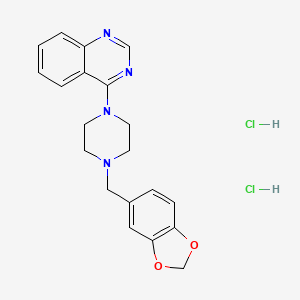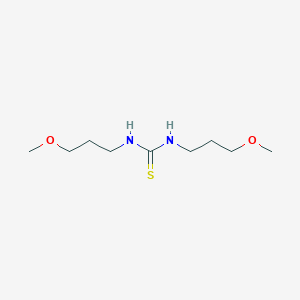
N,N'-Bis(3-methoxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-methoxypropyl)thiourea is an organosulfur compound with the chemical formula C9H20N2O2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methoxypropyl)thiourea typically involves the reaction of 3-methoxypropylamine with thiophosgene or isothiocyanates. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
3-methoxypropylamine+thiophosgene→N,N’-Bis(3-methoxypropyl)thiourea
Alternatively, the compound can be synthesized by reacting 3-methoxypropylamine with carbon disulfide and an alkylating agent in the presence of a base.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(3-methoxypropyl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles such as amines, alcohols, and thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted thioureas.
Applications De Recherche Scientifique
N,N’-Bis(3-methoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-methoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This compound can act as a chelating agent, binding to metal ions through its sulfur and nitrogen atoms. The formation of these complexes can influence various biochemical pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(3-phenylpropyl)thiourea
- N,N’-Bis(3-chloropropyl)thiourea
- N,N’-Bis(3-ethylpropyl)thiourea
Uniqueness
N,N’-Bis(3-methoxypropyl)thiourea is unique due to the presence of methoxy groups, which enhance its solubility in organic solvents and influence its reactivity. The methoxy groups also contribute to the compound’s ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Propriétés
Numéro CAS |
18864-60-3 |
|---|---|
Formule moléculaire |
C9H20N2O2S |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
1,3-bis(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C9H20N2O2S/c1-12-7-3-5-10-9(14)11-6-4-8-13-2/h3-8H2,1-2H3,(H2,10,11,14) |
Clé InChI |
ICISVVIPEQOSIN-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=S)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


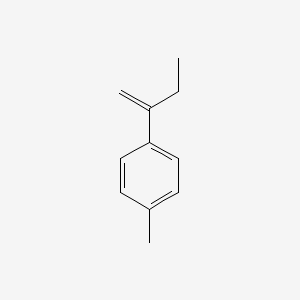

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
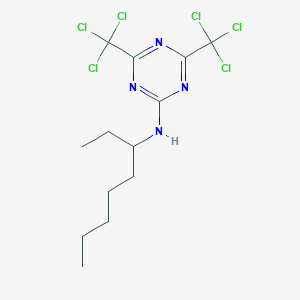

![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
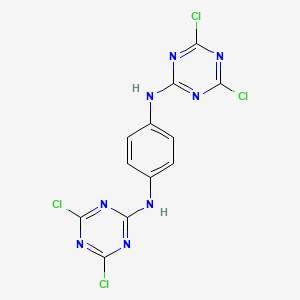
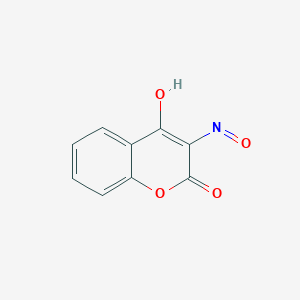
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
